Cas no 946313-46-8 (3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one)

3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is a specialized heterocyclic compound featuring a piperazinone core substituted with a 3-(trifluoromethyl)benzoyl group. Its structural design incorporates both dimethyl and trifluoromethyl functionalities, enhancing its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the rigid piperazinone scaffold offers a stable framework for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced physicochemical properties and compatibility with diverse synthetic pathways. Its high purity and well-defined structure make it suitable for precision applications in drug discovery and fine chemical research.
3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one structure
946313-46-8 structure
Product Name:3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one
CAS No:946313-46-8
MF:C14H15F3N2O2
MW:300.276314020157
CID:6039339
PubChem ID:42477543
Update Time:2025-06-11

3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one
    • 2-Piperazinone, 3,3-dimethyl-4-[3-(trifluoromethyl)benzoyl]-
    • F2487-0040
    • 946313-46-8
    • 3,3-dimethyl-4-(3-(trifluoromethyl)benzoyl)piperazin-2-one
    • 3,3-dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one
    • VU0495109-1
    • AKOS012667022
    • Inchi: 1S/C14H15F3N2O2/c1-13(2)12(21)18-6-7-19(13)11(20)9-4-3-5-10(8-9)14(15,16)17/h3-5,8H,6-7H2,1-2H3,(H,18,21)
    • InChI Key: LHZSRLYYZPPUHN-UHFFFAOYSA-N
    • SMILES: N1CCN(C(=O)C2=CC=CC(C(F)(F)F)=C2)C(C)(C)C1=O

Computed Properties

  • Exact Mass: 300.10856221g/mol
  • Monoisotopic Mass: 300.10856221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.256±0.06 g/cm3(Predicted)
  • Boiling Point: 453.0±45.0 °C(Predicted)
  • pka: 14.21±0.40(Predicted)

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Additional information on 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one

Introduction to 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one (CAS No. 946313-46-8) and Its Emerging Applications in Chemical Biology

The compound 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one (CAS No. 946313-46-8) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a benzoyl group with a piperazine moiety and a trifluoromethyl substituent, make it an intriguing candidate for further exploration. This introduction delves into the compound's chemical properties, its synthetic pathways, and its emerging applications in drug discovery and molecular biology.

At the heart of the compound's appeal lies its benzoylpiperazin-2-one core structure. Piperazine derivatives are well-known for their broad spectrum of biological activities, including antifungal, antihistaminic, and anti-inflammatory properties. The introduction of a benzoyl group enhances the molecule's lipophilicity and stability, while the trifluoromethyl group further modulates its pharmacokinetic profile by increasing metabolic stability and binding affinity to biological targets. These structural elements collectively contribute to the compound's potential as a scaffold for novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, making compounds like 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one valuable tools in virtual screening campaigns. The trifluoromethyl group, in particular, has been shown to enhance binding interactions with enzymes and receptors due to its ability to engage in hydrophobic and dipole-dipole interactions. This has spurred interest in its use as a key pharmacophore in the design of kinase inhibitors and other enzyme-targeted therapeutics.

In the context of drug discovery, the benzoylpiperazin-2-one scaffold has been explored for its potential in modulating neurotransmitter systems. Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in disorders such as depression, anxiety, and neurodegenerative diseases. The addition of a benzoyl group not only improves solubility but also allows for further derivatization to fine-tune receptor selectivity. This flexibility makes 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one a promising candidate for developing next-generation neuromodulators.

Furthermore, the compound's structural motifs have drawn attention from researchers investigating protein-protein interactions. The benzoyl group can serve as a hinge-binding element, while the piperazine ring provides a platform for hydrogen bonding interactions. These features are particularly relevant in designing molecules that disrupt pathological protein aggregates associated with diseases like Alzheimer's and Parkinson's. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on proteases involved in amyloid-beta peptide degradation.

Synthetic approaches to 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one have been refined over recent years, leveraging modern catalytic methods to improve yield and purity. The synthesis typically involves condensation reactions between appropriately substituted benzoylacetonitriles and piperazine derivatives under controlled conditions. The introduction of the trifluoromethyl group is often achieved through halogen-metal exchange followed by fluorination reactions using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These synthetic strategies highlight the compound's accessibility for medicinal chemists seeking to explore its pharmacological potential.

The compound's stability under various storage conditions has also been a focus of research efforts. The presence of the trifluoromethyl group enhances thermal stability compared to analogous non-fluorinated compounds, making it more amenable for long-term storage without degradation. This characteristic is particularly important for pharmaceutical applications where shelf life is critical. Additionally, spectroscopic studies have revealed that 3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one exhibits well-defined absorption maxima in UV-visible spectroscopy (λmax ~280 nm), facilitating its detection and quantification in analytical procedures.

Emerging research also suggests potential applications in materials science beyond pharmaceuticals. The rigid structure provided by the benzoylpiperazinone core makes it an attractive candidate for designing functional materials with specific electronic properties. For instance, π-conjugated derivatives could be explored for their photovoltaic or optoelectronic applications due to their ability to absorb light across multiple wavelengths thanks to extended conjugation systems.

In conclusion,3,3-dimethyl-4-3-(trifluoromethyl)benzoylpiperazin-2-one (CAS No. 946313-46-8) stands out as a versatile molecule with broad applicability across chemical biology and drug discovery fields. Its unique structural features—combining lipophilicity-enhancing groups with biologically relevant moieties—position it as a valuable scaffold for developing novel therapeutics targeting neurological disorders and protein-protein interactions. Continued exploration of its synthetic pathways and biological activities will undoubtedly yield further insights into its potential utility.

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